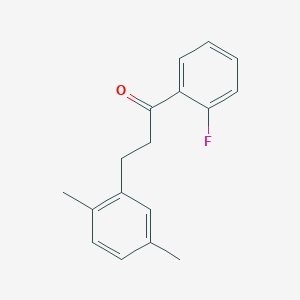

3-(2,5-Dimethylphenyl)-2'-fluoropropiophenone

Übersicht

Beschreibung

3-(2,5-Dimethylphenyl)-2’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom at the 2’ position and two methyl groups at the 2 and 5 positions of the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-2’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,5-dimethylbenzene (2,5-xylene) with 2’-fluoropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:

Temperature: 0°C to room temperature

Solvent: Dichloromethane (DCM) or chloroform

Reaction Time: 2-4 hours

The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired ketone product.

Industrial Production Methods

In an industrial setting, the production of 3-(2,5-Dimethylphenyl)-2’-fluoropropiophenone may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,5-Dimethylphenyl)-2’-fluoropropiophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Formation of 3-(2,5-Dimethylphenyl)-2’-fluorobenzoic acid.

Reduction: Formation of 3-(2,5-Dimethylphenyl)-2’-fluoropropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(2,5-Dimethylphenyl)-2’-fluoropropiophenone has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2,5-Dimethylphenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Pathway Modulation: Affecting key signaling pathways that regulate cellular functions such as inflammation, pain, and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(2,5-Dimethylphenyl)-2’-chloropropiophenone

- 3-(2,5-Dimethylphenyl)-2’-bromopropiophenone

- 3-(2,5-Dimethylphenyl)-2’-iodopropiophenone

Uniqueness

3-(2,5-Dimethylphenyl)-2’-fluoropropiophenone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Biologische Aktivität

3-(2,5-Dimethylphenyl)-2'-fluoropropiophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a fluorinated propanoyl group attached to a dimethylphenyl moiety. This unique structure may contribute to its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds related to this compound exhibit a range of biological activities, including antimicrobial, antiproliferative, and cytotoxic effects. Below is a summary of key findings:

Antimicrobial Activity

- Broad-Spectrum Efficacy : Compounds with similar structural motifs have demonstrated antimicrobial properties against various pathogens. For instance, derivatives of 2,5-dimethylphenylthioureido acids showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

- Mechanism of Action : The antimicrobial action often involves disruption of microbial cell membranes or inhibition of critical enzymatic pathways necessary for bacterial survival.

Antiproliferative Effects

- Cancer Cell Lines : Studies have shown that structurally related compounds exhibit significant antiproliferative activity against several cancer cell lines. For example, certain derivatives were tested against HeLa and A549 cells with IC50 values ranging from 0.80 to 2.27 μM .

- Cell Cycle Arrest : Some compounds induce G2/M phase arrest in the cell cycle, leading to apoptosis via intrinsic pathways characterized by mitochondrial depolarization and caspase activation .

Case Studies

-

Antiproliferative Study : A study involving enantiomeric β-(2',5'-dimethylphenyl)bromolactones reported significant antiproliferative activity against canine cancer cell lines (D17, CLBL-1) and human Jurkat cells. The most active compounds had IC50 values less than 10 µg/mL .

Compound Cell Line IC50 (µM) Trans δ-bromo-γ-lactone Jurkat <10 Cis δ-bromo-γ-lactone GL-1 <10 - Antimicrobial Activity : Research on N-2,5-dimethylphenylthioureido acid derivatives indicated broad-spectrum antifungal activity against drug-resistant strains of Candida .

The biological activity of this compound and its analogs can be attributed to several mechanisms:

- Enzyme Inhibition : Many derivatives inhibit key enzymes involved in cell division or metabolic processes in pathogens.

- Membrane Disruption : Some compounds affect the integrity of microbial membranes, leading to cell lysis.

- Cytoskeletal Disruption : Certain analogs bind to tubulin at the colchicine site, disrupting microtubule formation and leading to cell cycle arrest .

Eigenschaften

IUPAC Name |

3-(2,5-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-7-8-13(2)14(11-12)9-10-17(19)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMUOMVKFVIXRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644747 | |

| Record name | 3-(2,5-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-78-1 | |

| Record name | 1-Propanone, 3-(2,5-dimethylphenyl)-1-(2-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.